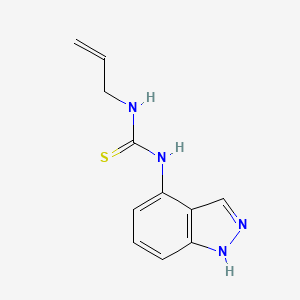

N-allyl-N'-(1H-indazol-4-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

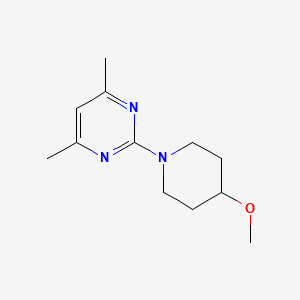

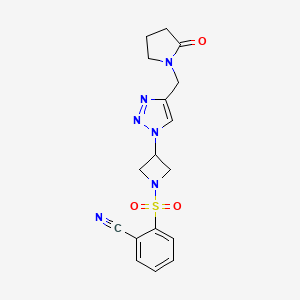

“N-allyl-N’-(1H-indazol-4-yl)thiourea” is a chemical compound with the molecular formula C11H12N4S . It belongs to the class of organic compounds known as thioureas .

Molecular Structure Analysis

The molecular structure of “N-allyl-N’-(1H-indazol-4-yl)thiourea” consists of an indazole ring attached to a thiourea group . The molecular weight of the compound is 232.3 .Scientific Research Applications

Antineoplastic Activity

“N-allyl-N’-(1H-indazol-4-yl)thiourea” has garnered attention due to its potential antineoplastic properties. Researchers have synthesized related compounds and evaluated their efficacy against various cancer cell lines. For instance, Raffa et al. synthesized 3-amino-N-phenyl-1H-indazole-1-carboxamides and found that certain derivatives displayed carbonyl reductase inhibitory activities . Further investigations into the compound’s mechanism of action and its impact on specific cancer types are warranted.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

The compound cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) is structurally related to our target compound. Developed by Merck, MLi-2 serves as a highly potent drug-like molecule and acts as a selective LRRK2 inhibitor. LRRK2 inhibition is relevant for the treatment of Parkinson’s disease (PD) . Investigating the potential of “N-allyl-N’-(1H-indazol-4-yl)thiourea” in LRRK2-related pathways could yield valuable insights.

Other Medicinal Applications

Beyond cancer and neurodegenerative diseases, indazole derivatives have been studied for their potential as antihypertensive, antidepressant, anti-inflammatory, and antibacterial agents. Some recently marketed drugs even feature the indazole structural motif. Researchers continue to explore novel synthetic approaches to indazoles, including transition metal-catalyzed reactions and solvent-free conditions .

Synthetic Strategies

Efforts to develop efficient synthetic routes for indazoles have led to various strategies. Transition metal-catalyzed reactions, reductive cyclization, and metal-free approaches have been explored. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant has been reported . Investigating similar strategies for our compound could enhance its accessibility.

Future Directions

Indazole-containing compounds, such as “N-allyl-N’-(1H-indazol-4-yl)thiourea”, have potential for further exploration due to their wide range of biological activities . Future research could focus on elucidating the specific mechanisms of action and potential therapeutic applications of these compounds.

properties

IUPAC Name |

1-(1H-indazol-4-yl)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-2-6-12-11(16)14-9-4-3-5-10-8(9)7-13-15-10/h2-5,7H,1,6H2,(H,13,15)(H2,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHCUHXUEFPOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320465 |

Source

|

| Record name | 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-allyl-N'-(1H-indazol-4-yl)thiourea | |

CAS RN |

685109-09-5 |

Source

|

| Record name | 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)

![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)

![2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2565252.png)

![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)

![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)